Tert-butyl 2-nitrophenylcarbamate
Overview
Description
Tert-butyl 2-nitrophenylcarbamate is an organic compound with the molecular formula C11H14N2O4. It is a derivative of carbamate, featuring a tert-butyl group and a nitrophenyl moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-nitrophenylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-nitroaniline with benzoic acid in the presence of a base . Another method includes the reaction between aniline and nitrobenzene in the presence of sodium hydroxide . These reactions typically require controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of catalysts and specific reagents can enhance the efficiency and scalability of the production process. For instance, the use of di-tert-butyl dicarbonate and sodium azide in the presence of tetrabutylammonium bromide and zinc(II) triflate can lead to high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-nitrophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-aminophenylcarbamate.
Substitution: Formation of various substituted phenylcarbamates depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 2-nitrophenylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-nitrophenylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other biomolecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with similar protective properties for amines.
Tert-butyl (substituted benzamido)phenylcarbamate: A series of compounds with anti-inflammatory activity.
Uniqueness
Tert-butyl 2-nitrophenylcarbamate is unique due to its combination of a tert-butyl group and a nitrophenyl moiety, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Tert-butyl 2-nitrophenylcarbamate (TBNC) is an organic compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and findings from relevant studies.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a nitrophenyl moiety through a carbamate linkage. The structural formula can be represented as follows:
This compound is characterized by its ability to undergo various chemical transformations due to the presence of the nitro group, which can be reduced to form reactive intermediates that interact with biological macromolecules.
The biological activity of TBNC is primarily attributed to its interaction with specific enzymes and proteins. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may inhibit or activate certain biochemical pathways. The carbamate moiety allows for reversible inhibition of enzymes by forming covalent bonds with active sites, impacting metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : TBNC acts as a reversible inhibitor for various enzymes, impacting their catalytic activity.
- Biochemical Probes : It serves as a probe in biochemical assays, facilitating the study of enzyme mechanisms.
Biological Applications
TBNC has been investigated for multiple applications across different scientific fields:
- Medicinal Chemistry : Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
- Biochemical Assays : Employed in studies aimed at understanding enzyme mechanisms and interactions.
- Agricultural Chemistry : Utilized in the synthesis of agrochemicals due to its reactive properties.
Case Studies and Experimental Data
Recent studies have highlighted the biological activity of TBNC through various experimental approaches:
- In Vitro Studies : Research indicates that TBNC exhibits significant enzyme inhibition properties. For example, it has been shown to inhibit protein convertase subtilisin/kexin type 9 (PCSK9), which is crucial in cholesterol metabolism .
- Antiplasmodial Activity : A study demonstrated that derivatives similar to TBNC displayed promising activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship was examined, revealing that modifications to the anilino structure significantly influenced antiplasmodial efficacy .
- Anti-inflammatory Effects : Compounds derived from TBNC were evaluated for their anti-inflammatory properties using carrageenan-induced rat paw edema models, showing inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .
Comparative Analysis with Similar Compounds
To better understand TBNC's unique properties, it is beneficial to compare it with structurally similar compounds:
Compound Name | Biological Activity | Notable Features |
---|---|---|
Tert-butyl carbamate | Enzyme protection for amines | Simpler structure, less reactive |
Tert-butyl (substituted benzamido) phenylcarbamate | Anti-inflammatory activity | Exhibits significant anti-inflammatory effects |
Tert-butyl 5-fluoro-2-nitrophenylcarbamate | Enzyme inhibition | Similar structural reactivity as TBNC |
Properties
IUPAC Name |
tert-butyl N-(2-nitrophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-6-4-5-7-9(8)13(15)16/h4-7H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJFEWDXNKYBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396544 | |
Record name | tert-butyl 2-nitrophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54614-93-6 | |
Record name | tert-butyl 2-nitrophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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